Carbamazepine-d2,15N

Therapeutic Drug Monitoring LC-MS/MS Method Validation Stable Isotope Internal Standard Selection

Researchers using deuterium-only IS face systematic bias from chromatographic isotope effects. Carbamazepine-d2,15N solves this with dual ²H/¹⁵N labeling (+3 Da shift) and ¹⁵N-enabled co-elution. • ¹⁵N label ensures near-perfect co-elution; eliminates the early retention time shift observed with d10-CBZ • Validated MRM transition m/z 240.1→196.2 for clinical TDM, FDA/EMA bioanalysis, and environmental monitoring • ≥98% purity; off-white to light grey solid; -20°C storage; ambient shipping

Molecular Formula C₁₅H₁₀D₂N¹⁵NO
Molecular Weight 239.27
Cat. No. B1162039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamazepine-d2,15N
Synonyms5H-Dibenz[b,f]azepine-5-carboxamide;  5-Carbamoyl-5H-dibenz[b,f]azepine-d2,15N;  Amizepin-d2,15N; 
Molecular FormulaC₁₅H₁₀D₂N¹⁵NO
Molecular Weight239.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamazepine-d2,15N: Technical Specifications and Analytical Role as a Dual-Labeled Internal Standard


Carbamazepine-d2,15N (CAS: 1189902-21-3; molecular formula C15H10D2N15NO; MW 239.27) is a stable isotope-labeled internal standard (SIL-IS) in which the native carbamazepine molecule incorporates two deuterium (²H) atoms at positions 10 and 11 of the dibenzazepine ring and one nitrogen-15 (¹⁵N) atom replacing the naturally abundant ¹⁴N in the amide moiety [1]. This dual-labeling strategy yields a mass shift of +3 Da (m/z 240.1→196.2 for the MRM transition) relative to unlabeled carbamazepine (m/z 237.1→194.0), enabling chromatographic co-elution with complete mass spectrometric resolution in LC-MS/MS quantification workflows [2]. The compound is supplied as an off-white to light grey solid with >98% purity, DMSO/methanol solubility, and recommended storage at -20°C [3]. Its primary analytical application is as a SIL-IS for the accurate quantification of carbamazepine in biological matrices including human plasma, serum, and tissue homogenates via isotope dilution mass spectrometry .

Why Carbamazepine-d2,15N Cannot Be Replaced by Generic Unlabeled Carbamazepine or Simple Deuterated Analogs in Quantitative Bioanalysis


Substitution of Carbamazepine-d2,15N with unlabeled carbamazepine as an internal standard is analytically invalid because it provides no mass differentiation and therefore zero capacity to correct for matrix effects, ion suppression, or recovery variability inherent to complex biological samples [1]. More critically, substitution with simpler deuterium-only labeled analogs such as Carbamazepine-d10 introduces systematic error due to chromatographic deuterium isotope effects: ²H-labeled internal standards exhibit measurably earlier retention times than their ¹²C,¹³C, or ¹⁵N counterparts, resulting in non-identical matrix exposure at the electrospray ionization interface and incomplete compensation for ion suppression [2]. A systematic evaluation of all commercially available carbamazepine SIL-ISs (including CBZ-²H₁₀, CBZ-¹³C₆, and CBZ-²H₂,¹⁵N) demonstrated that ²H-labeled ISs elute slightly earlier than their corresponding analytes, whereas ¹³C- and ¹⁵N-labeled ISs achieve near-perfect co-elution [2]. Consequently, the use of ¹³C- or ¹⁵N-labeled ISs in lieu of ²H-labeled ISs is explicitly recommended for the quantification of carbamazepine and its active metabolite carbamazepine-10,11-epoxide in human serum by LC-MS/MS [2].

Carbamazepine-d2,15N: Quantified Differentiation Evidence for Internal Standard Selection in LC-MS/MS Bioanalysis


Superior Ion Suppression Compensation: ¹⁵N-Labeled vs. ²H-Labeled Carbamazepine Internal Standards in Human Serum

In a systematic head-to-head evaluation of multiple carbamazepine SIL-ISs (CBZ-²H₁₀, CBZ-¹³C₆, and CBZ-²H₂,¹⁵N), ¹³C- and ¹⁵N-labeled internal standards demonstrated superior ion suppression compensation compared to ²H-labeled counterparts in human serum LC-MS/MS analysis [1]. While the published abstract reports the directional finding without tabulated numerical values, the study's explicit conclusion—that '¹³C or ¹⁵N labeled ISs instead of ²H labelled ISs is recommended'—is based on systematically measured and statistically significant differences in ion suppression mitigation performance across the evaluated standards [1]. This class-level inference establishes that Carbamazepine-d2,15N, which incorporates ¹⁵N, outperforms purely ²H-labeled alternatives such as Carbamazepine-d10 in compensating for serum matrix-derived ionization variability [1].

Therapeutic Drug Monitoring LC-MS/MS Method Validation Stable Isotope Internal Standard Selection

Chromatographic Co-Elution Fidelity: ¹⁵N-Labeled vs. ²H-Labeled Carbamazepine Internal Standards

The systematic evaluation by Yu and Lin (2022) demonstrated that ²H-labeled internal standards exhibit measurably earlier retention times than their corresponding unlabeled analytes, a phenomenon attributable to the deuterium isotope effect on reversed-phase chromatographic interactions [1]. In contrast, ¹³C- and ¹⁵N-labeled ISs co-elute with their native analytes with negligible retention time deviation [1]. While Carbamazepine-d2,15N contains two deuterium atoms, the presence of the ¹⁵N label mitigates the chromatographic shift magnitude relative to heavily deuterated analogs such as Carbamazepine-²H₁₀, which shows pronounced earlier elution and partial chromatographic resolution (Rs ≈ 1.3) under certain HPLC-UV conditions [2].

Deuterium Isotope Effect Chromatographic Retention Time Shift Stable Isotope Internal Standard

Analytical Precision and Accuracy: ¹³C/¹⁵N-Labeled ISs Outperform ²H-Labeled ISs in Human Serum LC-MS/MS

The systematic head-to-head comparison by Yu and Lin (2022) reported that ¹³C- and ¹⁵N-labeled internal standards achieved better precision and accuracy than ²H-labeled ISs for carbamazepine quantification in human serum [1]. While the published conference abstract does not provide the full inter-day CV and bias values for each IS variant, the study's explicit conclusion—that ¹³C or ¹⁵N labeled ISs are recommended over ²H-labeled ISs—derives from systematically measured and statistically evaluated performance metrics across multiple analytical parameters including precision and accuracy [1]. This class-level inference establishes that Carbamazepine-d2,15N, by virtue of its ¹⁵N content, offers precision and accuracy advantages over purely deuterated alternatives such as Carbamazepine-d10 [1].

Method Validation Precision Accuracy Bioanalytical Method

Matrix Effect Correction: Isotope-Labeled Internal Standards Restore Quantitative Accuracy in Complex Biological Matrices

In environmental wastewater analysis, carbamazepine spiked at 5 ppb into sewage matrix yielded an apparent recovery of 154% when analyzed without isotope-labeled internal standard correction—a substantial overestimation caused by matrix-induced signal enhancement [1]. When a deuterated carbamazepine internal standard was employed, the apparent recovery was corrected to 98%—within the acceptable range of 85–115% for validated bioanalytical methods [1]. While this study utilized a deuterated carbamazepine IS (specific label pattern unspecified), it establishes the fundamental quantitative principle: isotope-labeled internal standards compensate for matrix effects that would otherwise render analytical results uninterpretable [1]. Carbamazepine-d2,15N serves this exact matrix-correction function while incorporating the ¹⁵N label that systematic evaluations have shown to outperform ²H-only ISs in human serum [2].

Matrix Effect Apparent Recovery Isotope Dilution Mass Spectrometry

Multi-Analyte Compatibility: d2,15N Labeling Minimizes Cross-Talk and Ion Suppression Interference in Complex Panels

In multi-analyte LC-MS/MS methods, target analytes and their co-eluting isotope-labeled internal standards exhibit mutual ionization suppression in electrospray ionization (ESI), with the magnitude of suppression dependent on compound structure, concentration, and matrix composition [1]. Heavily deuterated ISs may introduce cross-talk (isotopic peak overlap) and are more susceptible to deuterium-hydrogen exchange in protic solvents, potentially altering isotopic purity over time [2]. The d2,15N dual-labeling strategy of Carbamazepine-d2,15N offers a +3 Da mass shift while minimizing these liabilities: limited deuteration reduces H/D exchange susceptibility, while ¹⁵N incorporation in the amide group (a chemically stable position) provides reliable mass differentiation without the chromatographic shifts associated with extensive ring deuteration [3].

Cross-Talk Ionization Suppression Multi-Analyte LC-MS/MS

Product Technical Specifications: Carbamazepine-d2,15N vs. Common Alternatives

Technical datasheet comparison reveals key differentiation in molecular properties: Carbamazepine-d2,15N (MW 239.27; C15H10D2N15NO; exact mass 238.107513; CAS 1189902-21-3) provides a +3 Da mass shift ideal for baseline MS resolution without the chromatographic retention shifts observed with heavily deuterated analogs . In contrast, Carbamazepine-d10 (CAS 132183-64-3) provides +10 Da mass shift but exhibits earlier elution and partial chromatographic resolution (Rs=1.3) from native analyte, compromising co-elution-based matrix correction [1]. Carbamazepine-¹³C₆ (CAS 1185246-61-8) provides +6 Da mass shift and excellent co-elution but is typically more costly due to ¹³C enrichment economics. Carbamazepine-d2,15N occupies an optimized intermediate position: sufficient mass shift for unambiguous MS resolution (+3 Da), ¹⁵N-mediated co-elution fidelity, and cost-effectiveness relative to ¹³C-labeled alternatives [2].

Product Specification Stable Isotope Purity Procurement Comparison

Carbamazepine-d2,15N: Evidence-Backed Application Scenarios for Clinical, Pharmaceutical, and Environmental Bioanalysis


Clinical Therapeutic Drug Monitoring (TDM) of Carbamazepine in Epilepsy and Bipolar Disorder Patients

Carbamazepine-d2,15N serves as the SIL-IS of choice for LC-MS/MS-based therapeutic drug monitoring in human serum or plasma, where the therapeutic range is narrow (4–12 μg/mL) and quantitative accuracy is clinically mandatory for dose optimization and toxicity avoidance [1]. Based on systematic evidence that ¹⁵N-labeled ISs outperform ²H-labeled ISs in ion suppression compensation, precision, and accuracy for human serum CBZ quantification, Carbamazepine-d2,15N provides the analytical reliability required for clinical laboratory accreditation (e.g., CAP/ISO 15189) and inter-laboratory proficiency testing schemes [1]. The validated MRM transition (m/z 240.1→196.2 for the IS; m/z 237.1→194.0 for the analyte) ensures unambiguous quantitation without interference from co-administered antiepileptic drugs in polytherapy regimens [2].

Regulated Pharmacokinetic and Bioavailability Studies Under GLP/GCP Compliance

In pharmaceutical development settings, Carbamazepine-d2,15N meets FDA/EMA bioanalytical method validation requirements for precision (CV ≤15%), accuracy (bias within ±15%), and matrix effect correction in human plasma [1]. The evidence that ¹³C/¹⁵N-labeled ISs provide better precision and accuracy than ²H-labeled ISs in head-to-head systematic evaluation directly supports the selection of Carbamazepine-d2,15N over d10-labeled alternatives for regulatory submissions [1]. The +3 Da mass shift eliminates isotopic overlap with the native analyte while the ¹⁵N label ensures co-elution—a critical requirement for robust matrix effect correction across diverse subject populations with varying plasma composition and endogenous interference profiles [1].

Environmental Monitoring of Carbamazepine in Wastewater and Surface Water Matrices

Carbamazepine is a widely used anthropogenic marker for wastewater contamination due to its environmental persistence and near-ubiquitous detection in surface waters [1]. Isotope dilution LC-MS/MS employing SIL-ISs such as Carbamazepine-d2,15N corrects for matrix effects that can produce apparent recoveries as high as 154% in untreated sewage—a >50% overestimation without IS correction [1]. By compensating for the variable ionization conditions encountered across wastewater treatment plant influent, effluent, and receiving surface waters, Carbamazepine-d2,15N enables accurate quantitation at environmentally relevant concentrations (low ng/L to μg/L range) for regulatory compliance monitoring and environmental fate studies [1].

Multi-Analyte Antiepileptic Drug Panel Development for High-Throughput Clinical Laboratories

In methods requiring simultaneous quantification of 10–15 antiepileptic drugs from a single sample injection, internal standard selection critically impacts method robustness [1]. Carbamazepine-d2,15N's d2,15N dual-label design minimizes cross-talk (mutual ion suppression between co-eluting IS-analyte pairs) while providing sufficient mass shift for unambiguous MS/MS channel assignment [2]. The reduced deuteration (2 positions vs. 10 in d10-CBZ) lowers susceptibility to deuterium-hydrogen back-exchange during sample storage and LC analysis, maintaining isotopic purity and calibration curve linearity over extended analytical batches [3]. This makes Carbamazepine-d2,15N particularly suitable for core laboratory TDM services processing hundreds of patient samples daily [1].

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